molecular formula C26H42N2O8 B140273 oxalic acid;(1-piperidin-1-yl-3-propoxypropan-2-yl) N-(2-hexoxyphenyl)carbamate CAS No. 143503-37-1

oxalic acid;(1-piperidin-1-yl-3-propoxypropan-2-yl) N-(2-hexoxyphenyl)carbamate

Cat. No.: B140273
CAS No.: 143503-37-1
M. Wt: 510.6 g/mol
InChI Key: CLPPCAGBSIRDFN-UHFFFAOYSA-N
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Description

oxalic acid;(1-piperidin-1-yl-3-propoxypropan-2-yl) N-(2-hexoxyphenyl)carbamate is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbamic acid, (2-(hexyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester involves multiple steps, typically starting with the preparation of the hexyloxyphenyl carbamate. This is followed by the introduction of the piperidinylmethyl and propoxyethyl groups. The final step involves the formation of the ethanedioate salt. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (2-(hexyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halides, amines

    Electrophiles: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nature of the substituents involved.

Scientific Research Applications

Carbamic acid, (2-(hexyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the development of new compounds with potential pharmaceutical or industrial applications.

    Biology: Studied for its potential biological activity, including its effects on various cellular processes and its potential as a therapeutic agent.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets and pathways.

    Industry: Used in the production of specialty chemicals, polymers, and other materials with specific properties.

Mechanism of Action

The mechanism of action of Carbamic acid, (2-(hexyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects. The exact molecular targets and pathways involved depend on the specific application and the nature of the compound’s interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, (2-(hexyloxy)phenyl)-, 2-(1-piperidinyl)-1-(1-piperidinylmethyl)ethyl ester
  • Carbamic acid, [2-(hexyloxy)phenyl]-, 1-methyl-2-(1-piperidinyl)ethyl ester

Uniqueness

Carbamic acid, (2-(hexyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective or versatile.

Properties

CAS No.

143503-37-1

Molecular Formula

C26H42N2O8

Molecular Weight

510.6 g/mol

IUPAC Name

oxalic acid;(1-piperidin-1-yl-3-propoxypropan-2-yl) N-(2-hexoxyphenyl)carbamate

InChI

InChI=1S/C24H40N2O4.C2H2O4/c1-3-5-6-12-18-29-23-14-9-8-13-22(23)25-24(27)30-21(20-28-17-4-2)19-26-15-10-7-11-16-26;3-1(4)2(5)6/h8-9,13-14,21H,3-7,10-12,15-20H2,1-2H3,(H,25,27);(H,3,4)(H,5,6)

InChI Key

CLPPCAGBSIRDFN-UHFFFAOYSA-N

SMILES

CCCCCCOC1=CC=CC=C1NC(=O)OC(CN2CCCCC2)COCCC.C(=O)(C(=O)O)O

Canonical SMILES

CCCCCCOC1=CC=CC=C1NC(=O)OC(CN2CCCCC2)COCCC.C(=O)(C(=O)O)O

Synonyms

oxalic acid, [1-(1-piperidyl)-3-propoxy-propan-2-yl] N-(2-hexoxyphenyl )carbamate

Origin of Product

United States

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